(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid

Descripción general

Descripción

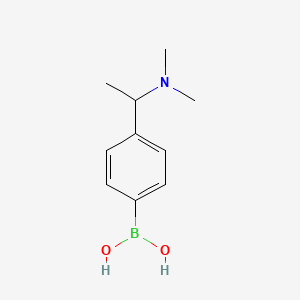

(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid: is an organoboron compound with the molecular formula C10H16BNO2 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a dimethylaminoethyl group

Mecanismo De Acción

Target of Action

The primary target of (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers a formally nucleophilic organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared . Its absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, would need further investigation.

Result of Action

The primary molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can result in the synthesis of a wide range of organic compounds . The cellular effects of these compounds would depend on their specific structures and properties.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the compound is generally environmentally benign . .

Análisis Bioquímico

Biochemical Properties

(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the field of proteomics and enzyme inhibition. This compound is known to interact with serine proteases, forming reversible covalent bonds with the active site serine residue. This interaction inhibits the enzymatic activity, making this compound a valuable tool for studying protease functions and developing protease inhibitors . Additionally, this compound can interact with other biomolecules such as nucleic acids and carbohydrates, further expanding its utility in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, particularly those involving protein kinases and phosphatases. By inhibiting specific proteases, this compound can modulate the phosphorylation status of key signaling proteins, thereby affecting gene expression and cellular metabolism . Furthermore, this compound has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with target biomolecules. The boronic acid group of the compound interacts with the hydroxyl groups of serine residues in proteases, leading to enzyme inhibition . This interaction is highly specific and can be fine-tuned by modifying the substituents on the phenyl ring. Additionally, this compound can bind to other biomolecules such as nucleic acids, influencing their structure and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit target proteases without causing significant toxicity . At higher doses, this compound can induce adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protease inhibition. This compound interacts with enzymes such as cytochrome P450s, influencing their activity and affecting the metabolism of other compounds . Additionally, this compound can alter metabolic fluxes and metabolite levels, further impacting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles or compartments through post-translational modifications or interactions with targeting signals . For example, this compound can accumulate in the nucleus, where it interacts with nuclear proteins and influences gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid typically involves the reaction of 4-bromo-N,N-dimethylaniline with a boronic acid derivative. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or boronic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or alkylating agents.

Major Products Formed:

Oxidation: Boronic esters or boronic acids.

Reduction: Reduced derivatives of the original compound.

Substitution: Substituted phenylboronic acids.

Aplicaciones Científicas De Investigación

Chemistry: (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid is widely used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: The compound’s ability to form reversible covalent bonds with diols makes it useful in the development of sensors and diagnostic tools. It can be employed in the detection of biomolecules such as glucose and nucleotides .

Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its reactivity and stability make it suitable for various applications, including the manufacture of electronic components and coatings .

Comparación Con Compuestos Similares

- Phenylboronic acid

- 4-(Dimethylamino)phenylboronic acid

- 4-(Methoxy)phenylboronic acid

Comparison: (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid is unique due to the presence of the dimethylaminoethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain types of reactions compared to its analogs. For example, the dimethylamino group can enhance the nucleophilicity of the compound, making it more effective in coupling reactions .

Actividad Biológica

(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings on its biological activity, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is pivotal in its interactions with biological molecules, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The boronic acid moiety can inhibit proteases and other enzymes by forming stable complexes.

- Cellular Uptake : The dimethylamino group enhances lipophilicity, facilitating cellular penetration and subsequent interaction with intracellular targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

- Cell Proliferation Inhibition : Research indicates that it exhibits significant inhibitory effects on cancer cell lines. For instance, in MDA-MB-231 (triple-negative breast cancer) cells, it demonstrated an IC50 value of approximately 0.126 µM, indicating potent cytotoxicity against cancer cells while sparing normal cells .

- Mechanisms of Action : The compound appears to induce apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic markers such as caspase 9 .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Broad Spectrum Activity : It has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study 1: Anticancer Activity

In a controlled study involving MDA-MB-231 cells, this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell viability with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU), highlighting its potential as a more selective treatment option for aggressive cancers .

Study 2: Antimicrobial Efficacy

A separate investigation assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations ranging from 10 to 50 µg/mL, confirming its potential utility in treating bacterial infections.

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals distinct advantages:

| Compound Name | IC50 (µM) | Activity Type | Selectivity |

|---|---|---|---|

| This compound | 0.126 | Anticancer | High |

| 5-Fluorouracil | 17.02 | Anticancer | Moderate |

| Compound X (similar structure) | 15.2 | Antiviral | Low |

Propiedades

IUPAC Name |

[4-[1-(dimethylamino)ethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2/c1-8(12(2)3)9-4-6-10(7-5-9)11(13)14/h4-8,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQIQQHUDZSBAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101236754 | |

| Record name | B-[4-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101236754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142944-79-3 | |

| Record name | B-[4-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142944-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101236754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.